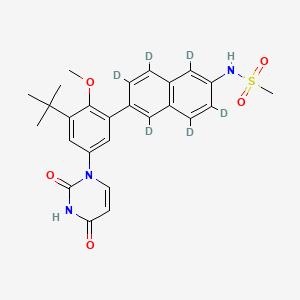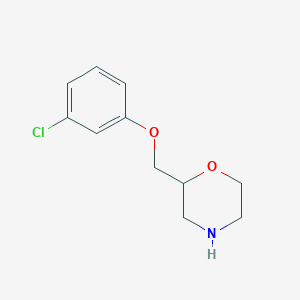![molecular formula C12H9ClN2S B13864526 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that contains a pyrrole ring fused with a thiazole ring. The presence of a chlorophenyl group attached to the pyrrole ring adds to its unique chemical properties. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with a thioamide derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a potential candidate for drug development.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit similar biological activities.
Pyrrole Derivatives: Compounds like indole and pyrrolidine share the pyrrole ring structure and have diverse biological activities.
Uniqueness
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to the combination of the pyrrole and thiazole rings with a chlorophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C12H9ClN2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H9ClN2S/c13-10-4-2-1-3-8(10)5-9-6-14-12-11(9)16-7-15-12/h1-4,6-7,14H,5H2 |
Clé InChI |
YJQPMFLBRFVNPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CNC3=C2SC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)



![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)


![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)




